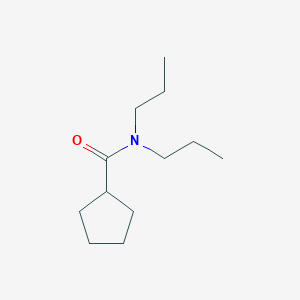
N,N-dipropylcyclopentanecarboxamide
Descripción general
Descripción
N,N-dipropylcyclopentanecarboxamide (DPCPX) is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. DPCPX is a potent and highly specific antagonist of the A1 receptor, and it has been used in numerous studies to investigate the role of adenosine signaling in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Hallucinogen-like Effects : N,N-dipropyltryptamine (DPT), a compound related to N,N-dipropylcyclopentanecarboxamide, exhibits hallucinogen-like effects, potentially mediated by serotonin 5-HT1A and 5-HT2A receptors in rodents. This suggests its potential application in psychotherapeutic research (Fantegrossi et al., 2008).
Anxiety and Depression Treatment : Another study indicates that serotonergic hallucinogens like DPT may be beneficial in treating anxiety and depression in patients with life-threatening diseases (Reiche et al., 2018).
Mitsunobu Reaction Reagent : N,N,N',N'-tetramethylazodicarboxamide (TMAD), closely related to N,N-dipropylcyclopentanecarboxamide, has been found useful in the Mitsunobu reaction, indicating its significance in synthetic chemistry (Tsunoda et al., 1994).
Anticonvulsant Research : Research on N-methyl-tetramethylcyclopropyl carboxamide, a compound structurally similar to N,N-dipropylcyclopentanecarboxamide, demonstrates its potential as an antiepileptic drug, further expanding the scope of research in this chemical class (Isoherranen et al., 2002).
Repellent Properties : A study on esters and amides of alicyclic acids, which includes compounds like N,N-dipropylcyclopentanecarboxamide, shows significant repellent properties against the stable fly, Stomoxys calcitrans. This indicates its potential use in developing insect repellents (Schreck et al., 1978).
Antidepressant Drug Development : A study on the development of antidepressant drugs discusses the evolution of selective serotonin uptake inhibitors, a category to which N,N-dipropylcyclopentanecarboxamide-related compounds could potentially belong (Wong et al., 1995).
Rufinamide Synthesis : Rufinamide, an antiepileptic drug, involves a 5-membered ring heterocyclic pharmaceutical in its synthesis, indicating the relevance of compounds like N,N-dipropylcyclopentanecarboxamide in pharmaceutical manufacturing (Ott et al., 2016).
Alopecia Areata Treatment : Research on treatments for chronic severe alopecia areata, which involve cyclopropenone derivatives, sheds light on the potential therapeutic uses of related cycloalkyl compounds (Shapiro et al., 1993).
Biological Cell Detachment Applications : Studies on poly(N-isopropyl acrylamide) for bioengineering applications, including cell detachment, indicate the potential of structurally similar compounds in biotechnological fields (Cooperstein & Canavan, 2010).
Propiedades
IUPAC Name |
N,N-dipropylcyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-3-9-13(10-4-2)12(14)11-7-5-6-8-11/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXWCKCNBVSYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6119053.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![3-{[5-(2,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6119075.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6119079.png)
![methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6119080.png)
![N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6119093.png)
![5-(1-isopropyl-2-pyrrolidinyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6119094.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6119099.png)

![4-[2-(1,3-benzothiazol-2-yl)carbonohydrazonoyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B6119111.png)
![N-isobutyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6119115.png)
![2-{4-[2-(cyclohexylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6119117.png)
![4-ethyl-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119127.png)